Glaucine hydrobromide
Overview
Description
Glaucine hydrobromide is a compound with a purity of 95%1. It is a natural disassociative psychedelic with a long history of use2. It is extracted from the yellow horned poppy and has a quinoline structure2.
Synthesis Analysis
Glaucine can be found in various biological sources such as Aconitum tokii, Corydalis rosea-purpurea, Berberis densiflora, and others3. It can undergo two successive hydrogen transfers under attack by an oxidizing radical4.
Molecular Structure Analysis
The molecular formula of Glaucine hydrobromide is C21H26BrNO45. Its average mass is 436.339 Da and its monoisotopic mass is 435.104523 Da5.
Chemical Reactions Analysis
Glaucine and its methiodide can undergo two successive hydrogen transfers under attack by an oxidizing radical3. The hydroxyl groups of boldine could also participate via the HAT mechanism, although to a lesser extent4.
Physical And Chemical Properties Analysis
Glaucine hydrobromide has a molecular weight of 436.351. More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Extraction and Purification
Glaucine hydrobromide has been the focus of research regarding its extraction and purification from natural sources. A study by Bogdanov et al. (2015) developed a method for isolating glaucine hydrobromide using ionic liquids, which proved more efficient than traditional methods like methanol extraction. This approach enhances glaucine accumulation and reduces the solid-liquid ratio required, making it a more sustainable and efficient extraction method (Bogdanov, Keremedchieva, & Svinyarov, 2015).
Metabolic Studies
Research on glaucine's metabolism is crucial for understanding its mechanism of action and potential therapeutic uses. Meyer et al. (2013) explored the metabolism of glaucine in rat urine, uncovering key metabolic pathways like O-demethylation and N-demethylation. This study provides valuable insights into glaucine's bioactivity and possible effects on human health (Meyer, Meyer, Wissenbach, & Maurer, 2013).
Potential Therapeutic Applications
Glaucine has shown potential in therapeutic applications, particularly in treating respiratory conditions. Pons et al. (2000) investigated the effects of inhaled glaucine on pulmonary responses in an animal model of asthma. Their findings suggest that glaucine could be beneficial in asthma treatment due to its bronchodilator and anti-inflammatory properties (Pons, Santamaría, Suchánková, Cortijo, & Morcillo, 2000).
Anti-Inflammatory and Anti-Cancer Properties
Glaucine's anti-inflammatory properties have been explored in studies like the one conducted by Remichkova et al. (2009), which found that glaucine can inhibit TNF-alpha and IL-6 production, suggesting its potential use in treating inflammatory diseases. Additionally, Kang et al. (2015) discovered that glaucine inhibits breast cancer cell migration and invasion by suppressing MMP-9 gene expression. This indicates a possible role for glaucine in cancer therapy (Remichkova, Dimitrova, Philipov, & Ivanovska, 2009); (Kang, Jang, Pak, & Shim, 2015).
Pharmacological Insights
Understanding the pharmacological aspects of glaucine hydrobromide is critical for its application in medicine. Studies by Meyer et al. (2013) and others have provided insights into how glaucine is metabolized and interact with various enzymes and receptors in the body. This information is crucial for developing safe and effective therapeutic applications of glaucine (Meyer, Meyer, Wink, Zapp, & Maurer, 2013).
Safety And Hazards
Glaucine hydrobromide is not a hazardous substance or mixture6. However, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling it6.
Future Directions
There is ongoing research into the possibility for the simultaneous separation of the IL from crude plant extract and the purification of glaucine7. This could avoid the use of harmful molecular solvents7.
Please note that this information is based on the available resources and may not be fully comprehensive. Always consult with a professional for more detailed information.
properties
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFLCVRJWUOGPN-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208670 | |
Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glaucine hydrobromide | |
CAS RN |
5996-06-5 | |
Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1), (6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5996-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6a-alpha-Aporphine, 1,2,9,10-tetramethoxy-, hydrobromide (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLAUCINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BPY1SMR1C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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